(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid

Catalog No.
S13868644
CAS No.
111950-68-6
M.F
C29H24BNO2
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic...

CAS Number

111950-68-6

Product Name

(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid

IUPAC Name

[3-(2,4,6-triphenyl-2H-pyridin-1-yl)phenyl]boronic acid

Molecular Formula

C29H24BNO2

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C29H24BNO2/c32-30(33)26-17-10-18-27(21-26)31-28(23-13-6-2-7-14-23)19-25(22-11-4-1-5-12-22)20-29(31)24-15-8-3-9-16-24/h1-21,28,32-33H

InChI Key

MJKPBMXBGWUOPH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N2C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O

(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid is an organoboron compound characterized by its unique structural features, which include a boronic acid functional group and a triphenylpyridine moiety. The compound's structure consists of a phenyl ring bonded to a boron atom through a boronic acid group, along with a pyridine ring substituted with three phenyl groups. This configuration imparts specific chemical properties that make it valuable in various chemical and biological applications.

  • Suzuki Coupling Reactions: This compound can act as a coupling partner in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and is widely used in organic synthesis for constructing complex molecular architectures.
  • Formation of Boronate Esters: The boronic acid can react with diols to form stable boronate esters, which are useful intermediates in organic synthesis and can be utilized in various applications including drug development and materials science.
  • Acid-Base Reactions: The boronic acid group can also engage in acid-base reactions, where it can donate protons under certain conditions, influencing the pH of the solution and participating in biological pathways.

Research indicates that compounds containing boronic acids exhibit diverse biological activities. For (3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid:

  • Antitumor Activity: Some studies suggest that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism has been explored for potential therapeutic applications against various cancers.
  • Enzyme Inhibition: The compound may interact with specific enzymes such as serine proteases and cysteine proteases, potentially modulating their activity and affecting biochemical pathways related to inflammation and cancer progression.

The synthesis of (3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid typically involves several steps:

  • Preparation of the Pyridine Derivative: The synthesis begins with the formation of the triphenylpyridine core through condensation reactions involving appropriate aldehydes or ketones.
  • Borylation: The introduction of the boronic acid functionality can be achieved through borylation reactions using reagents such as bis(pinacolato)diboron or other boron sources in the presence of catalysts like palladium complexes.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity (3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid.

The unique properties of (3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid make it suitable for various applications:

  • Organic Synthesis: It serves as an important building block in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in cross-coupling reactions.
  • Material Science: The compound can be utilized in the development of advanced materials, including sensors and polymers that respond to environmental stimuli.
  • Biological Research: Its potential as an enzyme inhibitor makes it a candidate for studying biochemical pathways and developing new therapeutic agents.

Interaction studies involving (3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid focus on its binding affinity and inhibitory effects on target proteins:

  • Enzyme Assays: High-throughput screening methods are employed to assess the inhibitory effects on various enzymes. These studies help elucidate the compound's mechanism of action and its potential therapeutic uses.
  • Molecular Docking Studies: Computational methods such as molecular docking are used to predict how this compound interacts with target proteins at the molecular level. These studies provide insights into binding sites and affinities.

Several compounds share structural similarities with (3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Phenylboronic AcidSimple phenyl group attached to a boron atomWidely used for glucose sensing applications
4-Bromophenylboronic AcidBromine substitution on phenyl ringEnhanced reactivity in cross-coupling reactions
3-(Trifluoromethyl)phenylboronic AcidTrifluoromethyl group enhancing electrophilicityIncreased lipophilicity affecting biological activity
3-(Pyridazin-3-yl)phenylboronic AcidPyridazine ring providing different electronic propertiesPotential use in medicinal chemistry

Uniqueness

The uniqueness of (3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid lies in its triphenylpyridine structure which enhances its electronic properties compared to simpler boronic acids. This structural complexity may lead to unique interactions with biological targets that are not observed with less complex compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

429.1900092 g/mol

Monoisotopic Mass

429.1900092 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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